(1-(4-Chlorobenzyl)piperidin-2-yl)methanol

Lipophilicity Physicochemical Properties ADME Prediction

(1-(4-Chlorobenzyl)piperidin-2-yl)methanol (CAS 415720-36-4) is a synthetic small molecule belonging to the N-substituted piperidine class, with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol. It features a 4-chlorobenzyl group at the piperidine N-1 position and a hydroxymethyl group at the C-2 position, creating a stereogenic center that enables the compound to exist as a pair of enantiomers.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 415720-36-4
Cat. No. B3266016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorobenzyl)piperidin-2-yl)methanol
CAS415720-36-4
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2
InChIKeyJBWCXKGQDMBBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol (CAS 415720-36-4): A Chiral N-Substituted Piperidine Building Block


(1-(4-Chlorobenzyl)piperidin-2-yl)methanol (CAS 415720-36-4) is a synthetic small molecule belonging to the N-substituted piperidine class, with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol [1]. It features a 4-chlorobenzyl group at the piperidine N-1 position and a hydroxymethyl group at the C-2 position, creating a stereogenic center that enables the compound to exist as a pair of enantiomers . This structural arrangement places it within a valuable scaffold family for medicinal chemistry and chemical biology applications, where the 2-hydroxymethyl moiety provides a versatile handle for further synthetic derivatization, while the 4-chlorobenzyl group modulates lipophilicity and potential target interactions .

Why Generic Substitution of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol with Positional Isomers or Deoxygenated Analogs Fails


Simple substitution of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol with its 4-positional isomer (CAS 1240958-40-0) or the des-hydroxymethyl analog 1-(4-chlorobenzyl)piperidine (CAS 59507-42-5) introduces critical physicochemical and stereochemical divergences that undermine experimental reproducibility. The 2-position isomer possesses a stereogenic center at C-2, absent in the 4-substituted analog, which is essential for chiral applications and enantioselective synthesis [1]. Computed LogP values differ substantially between the 2-substituted (XLogP3-AA = 2.6) and 4-substituted (ACD/LogP = 2.17) isomers, predicting significant differences in membrane partitioning behavior . Furthermore, the absence of the hydroxymethyl group in 1-(4-chlorobenzyl)piperidine eliminates both a critical hydrogen bond donor and a synthetic functionalization site, reducing molecular weight by 30 Da and fundamentally altering solubility and reactivity profiles . The following quantitative evidence details these specific points of divergence.

Quantitative Procurement Evidence for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol: Head-to-Head Physicochemical and Structural Comparator Analysis


Computed LogP Differentiation Between 2-Position and 4-Position Hydroxymethyl Isomers

The target 2-hydroxymethyl isomer exhibits a higher computed lipophilicity compared to the 4-position isomer, despite identical molecular formula and weight. This LogP difference is attributable to the proximity of the hydroxymethyl group to the piperidine nitrogen, which influences intramolecular hydrogen bonding and solvation [1]. This divergence directly impacts predicted membrane permeability and oral bioavailability calculations in drug design workflows.

Lipophilicity Physicochemical Properties ADME Prediction

Chiral Center Presence Enables Enantioselective Applications Absent in 4-Position Isomer

The C-2 carbon of the piperidine ring bearing the hydroxymethyl group constitutes a stereogenic center (undefined atom stereocenter count = 1), meaning the compound exists as a racemic mixture of (R) and (S) enantiomers [1]. In contrast, (1-(4-Chlorobenzyl)piperidin-4-yl)methanol (CAS 1240958-40-0) is achiral at the substitution position, rendering it unsuitable for applications requiring enantiomeric specificity. The presence of the stereocenter enables chiral resolution or asymmetric synthesis strategies that are not accessible with the 4-substituted isomer .

Chirality Stereochemistry Asymmetric Synthesis

4-Chlorobenzyl N-Substitution Confers Enhanced Target Binding Versus N-Benzyl in Related Methylphenidate Scaffolds

While direct target binding data for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol itself is absent from the published literature, a closely related SAR study on N-substituted methylphenidate analogs demonstrated that N-alkylation with a 4-chlorobenzyl group yields the most potent compound in the series [1]. The N-(4-chlorobenzyl) methylphenidate analog (compound 1d) exhibited 2-fold greater potency than methylphenidate in [3H]WIN 35,428 binding at the dopamine transporter and approximately 1.5-fold greater potency in [3H]dopamine uptake assays. This class-level evidence supports the specific value of the 4-chlorobenzyl-piperidine pharmacophore over N-benzyl or other N-aryl substitutions [1].

Structure-Activity Relationship Dopamine Transporter N-Substituted Piperidine

Differential Physicochemical Properties of 4-Chloro Versus 4-Fluoro N-Benzylpiperidine Methanol Analogs

The 4-chloro (target) and 4-fluoro analogs of (1-(4-halobenzyl)piperidin-2-yl)methanol exhibit meaningful physicochemical property differences that influence both synthetic handling and biological behavior. The chloro analog has a higher molecular weight (239.74 vs 223.29 g/mol), higher boiling point (341.5 vs 317.2 °C at 760 mmHg), and higher flash point (160.3 vs 145.7 °C), reflecting stronger intermolecular forces due to the larger, more polarizable chlorine atom . Additionally, the chloro substituent increases lipophilicity (calculated LogP ~2.6-3.15 vs ~2.0-2.5 estimated for the fluoro analog based on Hansch π constants), which may enhance membrane penetration but also influence off-target binding profiles [1].

Halogen Effects Physicochemical Properties Medicinal Chemistry

Supplier Purity Differentiation: 98% (Leyan/MolCore) Versus 95% (AKSci) Baseline

Commercially available (1-(4-Chlorobenzyl)piperidin-2-yl)methanol is offered at two distinct purity tiers by major suppliers. Leyan (Product 1779005) and MolCore specify a minimum purity of 98%, while AKSci (Catalog 1407DB) provides a minimum purity specification of 95% . This 3-percentage-point differential represents a 2.5-fold difference in maximum allowable impurity levels (2% vs 5%), which is significant for applications requiring high-purity building blocks such as fragment-based drug discovery, parallel synthesis libraries, or quality control reference standards.

Chemical Purity Quality Control Vendor Comparison

Safety and Handling Profile: GHS Classification Provides Actionable Differentiation for Laboratory Procurement

The compound carries a defined GHS hazard classification (GHS07 warning) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as specified by Leyan . This safety profile is directly relevant for procurement planning, as it mandates specific personal protective equipment (PPE) and engineering controls. The corresponding precautionary statements (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) provide a comprehensive handling framework . In contrast, the des-hydroxymethyl analog 1-(4-chlorobenzyl)piperidine (CAS 59507-42-5) is classified under H302 (50% confidence) and H315 (100% confidence) by PubChem, suggesting a somewhat different acute toxicity and irritation profile [1].

Chemical Safety GHS Classification Laboratory Handling

Recommended Procurement Scenarios for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Building Block Applications

The stereogenic center at C-2 (undefined atom stereocenter count = 1) makes this compound a suitable racemic building block for enantioselective synthesis programs [1]. Unlike the achiral 4-position isomer (CAS 1240958-40-0), this compound can undergo chiral resolution or be employed as a substrate for asymmetric transformations, enabling the preparation of enantiomerically enriched intermediates for medicinal chemistry campaigns. Procurement at the 98% purity tier (Leyan, MolCore) is recommended to minimize diastereomeric impurity interference during chiral separations .

CNS-Targeted Medicinal Chemistry Leveraging the 4-Chlorobenzyl Pharmacophore

Based on class-level SAR evidence from N-substituted methylphenidate analogs, where the 4-chlorobenzyl N-substitution conferred a 2-fold potency enhancement at the dopamine transporter over the parent scaffold [2], this building block is appropriate for CNS-focused drug discovery programs exploring monoamine transporter modulation. The higher computed LogP (2.6-3.15) relative to the 4-position isomer (LogP 2.17) predicts enhanced blood-brain barrier penetration, a critical parameter for CNS drug candidates [3].

Parallel Library Synthesis and Diversity-Oriented Synthesis

The dual functionalization of this compound — a secondary alcohol (hydroxymethyl) at C-2 and a 4-chlorobenzyl N-substituent — provides two orthogonal diversification points for library synthesis. The hydroxyl group can undergo esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement, while the 4-chlorophenyl ring offers sites for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . The 98% purity grade ensures that side products from impurities are minimized during high-throughput parallel chemistry, where purification of individual library members may be limited .

Physicochemical Probe Development Requiring Specific Halogen Properties

In structure-based drug design programs where halogen bonding, lipophilicity tuning, or electron-withdrawing effects are being systematically explored, the chloro substituent offers distinct properties versus the fluoro analog (CAS 415701-69-8). The chloro compound has a higher molecular weight (+16.45 Da), higher boiling point (+24.3 °C), and greater calculated lipophilicity, which impact both pharmacodynamic (target engagement) and pharmacokinetic (metabolic stability, protein binding) parameters . Selection between chloro and fluoro analogs should be driven by specific molecular design hypotheses rather than generic availability considerations.

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